molecular formula C27H26N2O3S B2703495 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate CAS No. 324578-71-4

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate

Cat. No.: B2703495
CAS No.: 324578-71-4
M. Wt: 458.58
InChI Key: BLDXACKZJXBDQG-DQSJHHFOSA-N
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Description

The compound 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate features a dihydrothiazole core substituted with a 4-ethoxyphenyl group at position 4, a methyl group at position 5, and a phenylimino moiety at position 2. This structure is synthesized via multi-step reactions involving heterocyclic condensation and esterification, as inferred from analogous syntheses in the literature .

Key structural attributes include:

  • Thiazole Core: Provides a planar, aromatic system capable of π-π interactions.
  • 4-Ethoxyphenyl Substituent: An electron-donating group that increases electron density on the thiazole ring.
  • Ethyl Benzoate: Modulates solubility and metabolic stability.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-31-24-16-14-21(15-17-24)25-20(2)33-27(28-23-12-8-5-9-13-23)29(25)18-19-32-26(30)22-10-6-4-7-11-22/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXACKZJXBDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCOC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate catalyst to yield the thiazole ring. The final step involves the esterification of the thiazole derivative with benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

The compound 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate is a thiazole derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesized derivatives, and relevant case studies.

Antimicrobial Activity

Thiazole derivatives are widely studied for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, a study highlighted the synthesis of thiazole derivatives that demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitumor Properties

Thiazole compounds have been investigated for their antitumor activity. A derivative of the thiazole structure was reported to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a potential lead compound for anticancer drug development .

Enzyme Inhibition

Research indicates that thiazole derivatives can act as enzyme inhibitors. For example, studies have shown that certain thiazoles exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be explored further for neuroprotective applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including condensation reactions between appropriate thiazole precursors and substituted benzoyl chlorides. Variations in the substituents can lead to derivatives with enhanced biological activities.

Table: Comparison of Biological Activities of Thiazole Derivatives

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
Compound AModerateHighYes
Compound BHighModerateNo
2-[(2Z)...]HighHighYes

Case Study 1: Antimicrobial Screening

A study conducted on various thiazole derivatives demonstrated that those with ethoxy and phenyl substituents showed enhanced antibacterial activity compared to simpler thiazoles. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that the introduction of specific substituents on the thiazole ring improved cytotoxicity against breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Reference) Core Structure Substituents Key Properties/Inferences
Target Compound Dihydrothiazole 4-(4-Ethoxyphenyl), 5-methyl, 2-(phenylimino), ethyl benzoate High lipophilicity (ethoxy + benzoate); potential for hydrogen bonding (phenylimino)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine ring, phenethylamino group Reduced aromaticity vs. thiazole; pyridazine may enhance solubility in polar solvents
Compound 4b () Dihydrothiazole Piperazine-ethyl, acetyl, hydrochloride salt Ionic nature (HCl salt) improves water solubility; piperazine may enhance bioactivity
Ethyl 4-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)benzoate Dihydrothiazole Benzyl at position 3, phenylimino, ethyl benzoate Benzyl group increases steric bulk; may reduce metabolic stability compared to ethoxy
Triisopropylsilyl-(Z)-4-... () Thiazolidinone Fluorobenzyl, triisopropylsilyl, hydroxyethoxy Fluorine enhances electronegativity; silyl group increases hydrophobicity
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate Thiazole Cyano, methylphenyl, ethenylamino Electron-withdrawing cyano group may reduce electron density on thiazole

Key Observations:

Thiazole vs. Other Heterocycles: The dihydrothiazole core in the target compound enables conjugation and planar rigidity, contrasting with pyridazine (I-6230) or thiazolidinone () cores, which alter electronic properties and binding affinities . Thiazole derivatives generally exhibit higher metabolic stability compared to thiazolidinones due to reduced ring strain .

Ethyl Benzoate: Similar to I-6230 and compounds, this group increases lipophilicity, though hydrolysis susceptibility may vary with substitution patterns .

Synthetic Considerations: The target compound’s synthesis likely parallels methods for ethyl 4-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)benzoate (), involving condensation of thioamides with α-haloketones followed by esterification. Yields (~75% in ) suggest moderate efficiency for such reactions .

Physicochemical Properties: Melting Point: Analogous thiazolidinone derivatives () melt at 107–109°C; the target compound’s ethoxy group may lower this due to reduced crystallinity . Solubility: The ethyl benzoate and ethoxy groups suggest preferential solubility in organic solvents, contrasting with hydrochloride salts (), which are water-soluble .

Biological Activity

The compound 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Condensation : 4-Ethoxybenzaldehyde is reacted with thiosemicarbazide to form a thiosemicarbazone.
  • Cyclization : The thiosemicarbazone undergoes cyclization to form the thiazole ring.
  • Esterification : The resultant thiazole derivative is esterified with benzoic acid to yield the final product.

This synthetic pathway allows for the introduction of various functional groups, enhancing the compound's biological activity .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2050 µg/mL
Escherichia coli1875 µg/mL
Candida albicans2240 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar thiazole derivatives have shown potent inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This inhibition correlates with reduced carrageenin-induced paw edema in animal models .

Compound IC50 (µM) Effect on Inflammation
Compound A0.25Significant reduction
Compound B0.50Moderate reduction

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) reveal that it can inhibit cell proliferation effectively.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115Induction of apoptosis
SK-Hep-120Cell cycle arrest at G1 phase

The biological effects of this compound are hypothesized to involve:

  • Enzyme Interaction : The thiazole ring may interact with specific enzymes or receptors, inhibiting their activity.
  • Cellular Pathway Interference : The compound could disrupt critical cellular pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential of thiazole derivatives in medicinal chemistry:

  • A study demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models .
  • Another research project focused on the anti-inflammatory effects of related compounds, showing a clear dose-dependent response in animal models .

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